5-Fluorospiro[indoline-3,4'-piperidine]
Overview
Description
5-Fluorospiro[indoline-3,4’-piperidine] is a synthetic compound with the CAS Number: 944905-36-6 . It has a molecular weight of 206.26 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The Inchi Code for 5-Fluorospiro[indoline-3,4’-piperidine] is 1S/C12H15FN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Fluorospiro[indoline-3,4’-piperidine] is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Cancer Treatment and Pharmacological Properties
- c-Met/ALK Inhibitors : A study by Li et al. (2013) focused on the synthesis of spiro[indoline-3,4'-piperidine]-2-ones, identifying a compound as a potent c-Met/ALK dual inhibitor, showing promising results in gastric carcinoma models.
- Antitumor Activity : In the field of pharmacology and chemistry, spirocyclic indoline compounds, including 5-Fluorospiro[indoline-3,4'-piperidine] derivatives, have been studied for their antitumor properties. Li et al. (2020) explored the design, synthesis, and evaluation of these compounds, finding significant antiproliferative activities against various cancer cell lines (Li et al., 2020).
Synthesis and Structural Applications
- Synthesis Methods : A study by Xie et al. (2004) developed a simple route to synthesize 1′- H -spiro(indoline-3,4′-piperidine) derivatives, highlighting their potential as templates for GPCR targets (Xie et al., 2004).
- Catalysis and Chemical Reactions : Research by Sugimoto et al. (2023) reported an intramolecular oxidative coupling reaction using spiro[indoline-3,4'-piperidine] with β-dicarbonyls, demonstrating its utility in synthesizing optically active spiro compounds (Sugimoto et al., 2023).
Antimicrobial and Antiviral Properties
- Antimycobacterial Activity : Kumar et al. (2008) synthesized spiro-piperidin-4-ones, including a compound with substantial in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).
- Anti-Influenza Properties : Fytas et al. (2010) studied spiro[piperidine-2,2'-adamantane] derivatives for their potential against influenza A virus, indicating the utility of spiro compounds in antiviral research (Fytas et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5-fluorospiro[1,2-dihydroindole-3,4'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGWSVHUUTITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678283 | |
Record name | 5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorospiro[indoline-3,4'-piperidine] | |
CAS RN |
944905-36-6 | |
Record name | 5-Fluoro-1,2-dihydrospiro[3H-indole-3,4′-piperidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944905-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.